![molecular formula C15H13BrClNO B11540959 4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)

4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

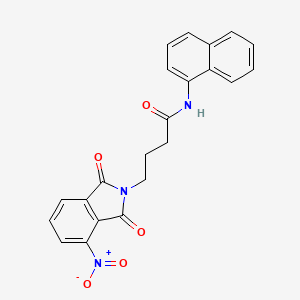

4-ブロモ-2-クロロ-6-[(E)-[(2,4-ジメチルフェニル)イミノ]メチル]フェノールは、分子式C({14})H({11})BrClNOの有機化合物です。この化合物は、臭素、塩素、フェノール官能基を特徴としており、さまざまな化学反応や用途において汎用性の高い分子となっています。そのユニークな化学的性質から、研究機関で頻繁に使用されています。

2. 製法

合成経路と反応条件

4-ブロモ-2-クロロ-6-[(E)-[(2,4-ジメチルフェニル)イミノ]メチル]フェノールの合成は、通常、複数段階のプロセスで実施されます。

出発物質: 合成は、4-ブロモ-2-クロロフェノールや2,4-ジメチルベンズアルデヒドなどの市販されている出発物質から始まります。

シッフ塩基の生成: 重要なステップでは、酸触媒の存在下で、4-ブロモ-2-クロロフェノールと2,4-ジメチルベンズアルデヒドを縮合させて、シッフ塩基である4-ブロモ-2-クロロ-6-[(E)-[(2,4-ジメチルフェニル)イミノ]メチル]フェノールを生成します。

反応条件: この反応は、通常、エタノールやメタノールなどの有機溶媒中で、縮合反応を促進するために高温(約60~80℃)で行われます。

工業生産方法

この化合物は主に研究室で合成されていますが、工業生産では、同様の合成経路を大規模で行います。これには、収率と純度を最大限に高めるための反応条件の最適化、工業用反応器の使用、安全性と環境規制への適合が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorophenol and 2,4-dimethylbenzaldehyde.

Formation of Schiff Base: The key step involves the condensation of 4-bromo-2-chlorophenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst to form the Schiff base, this compound.

Reaction Conditions: This reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation reaction.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.

化学反応の分析

反応の種類

4-ブロモ-2-クロロ-6-[(E)-[(2,4-ジメチルフェニル)イミノ]メチル]フェノールは、さまざまな化学反応を起こす可能性があります。その中には、以下のようなものがあります。

置換反応: 適切な条件下では、臭素原子と塩素原子が他の求核剤によって置換される可能性があります。

酸化と還元: フェノール基はキノンに酸化され、イミン基はアミンに還元される可能性があります。

縮合反応: この化合物は、他のアルデヒドやケトンとのさらなる縮合反応に関与する可能性があります。

一般的な試薬と条件

置換: ジメチルスルホキシド (DMSO) などの極性溶媒中での水酸化ナトリウムや炭酸カリウムなどの試薬がよく使用されます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤が使用される可能性があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。

主要な生成物

置換: 生成物には、臭素または塩素が他の官能基に置き換わった誘導体が含まれます。

酸化: 主要な生成物は、対応するキノンです。

還元: 主要な生成物は、対応するアミンです。

4. 科学研究における用途

4-ブロモ-2-クロロ-6-[(E)-[(2,4-ジメチルフェニル)イミノ]メチル]フェノールは、科学研究においていくつかの用途があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。

医学: 潜在的な治療効果について、および創薬におけるリード化合物として調査されています。

産業: 新規材料の開発や複雑な分子の合成における中間体として利用されています。

科学的研究の応用

4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

作用機序

4-ブロモ-2-クロロ-6-[(E)-[(2,4-ジメチルフェニル)イミノ]メチル]フェノールの作用機序は、その用途によって異なります。

生物学的活性: この化合物は、酵素や受容体などの細胞標的に作用し、特定の経路の阻害や活性化につながる可能性があります。

化学反応: フェノール基とイミン基はそれぞれ求核反応と求電子反応に関与し、さまざまな化学変換を促進します。

類似化合物との比較

類似化合物

4-ブロモ-2-クロロフェノール: 臭素と塩素の置換基を共有していますが、イミン基とジメチルフェニル基がありません。

2,4-ジメチルフェノール: ジメチルフェニル基が含まれていますが、臭素、塩素、イミン官能基がありません。

独自性

4-ブロモ-2-クロロ-6-[(E)-[(2,4-ジメチルフェニル)イミノ]メチル]フェノールは、官能基の組み合わせが独特であるため、独特の化学反応性と潜在的な生物学的活性を有しています。そのため、さまざまな研究用途に適した貴重な化合物となっています。

特性

分子式 |

C15H13BrClNO |

|---|---|

分子量 |

338.62 g/mol |

IUPAC名 |

4-bromo-2-chloro-6-[(2,4-dimethylphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C15H13BrClNO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |

InChIキー |

LGUIYUNHWHVYAS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)

![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)

![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)

![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)

![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)

![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)

![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)

![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)